Cas no 1805357-23-6 (6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile)
6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile
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- Inchi: 1S/C9H4BrF5N2/c10-5-3-4(1-2-16)6(8(11)12)7(17-5)9(13,14)15/h3,8H,1H2
- InChI Key: IOCIJSMIYJPNMJ-UHFFFAOYSA-N
- SMILES: BrC1=CC(CC#N)=C(C(F)F)C(C(F)(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 310
- XLogP3: 3.1
- Topological Polar Surface Area: 36.7
6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056183-1g |
6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile |
1805357-23-6 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile
6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile: A Comprehensive Overview
6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile, identified by the CAS number 1805357-23-6, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely recognized for their unique chemical properties and versatile functionalities. The structure of this compound features a pyridine ring substituted with bromine, difluoromethyl, trifluoromethyl, and acetonitrile groups, making it a valuable molecule in both academic research and industrial applications.
The synthesis of 6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile involves advanced organic chemistry techniques, including multi-step synthesis and precise substitution reactions. Recent studies have highlighted its potential as a precursor in the development of novel agrochemicals and pharmaceutical agents. Its unique combination of substituents provides it with distinct electronic and steric properties, which are crucial for its intended applications.
In terms of chemical properties, this compound exhibits high thermal stability and excellent solubility in polar solvents. These characteristics make it suitable for use in various reaction conditions, including those requiring high temperatures or specific solvent environments. Additionally, the presence of multiple fluorine atoms in the molecule contributes to its lipophilicity, which is a desirable trait in drug design for improving bioavailability.
Recent research has focused on the biological activity of 6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile. Studies have demonstrated its potential as an effective herbicide, showing remarkable activity against a wide range of weeds without adversely affecting crop plants. This finding has sparked interest among agricultural scientists and industry professionals, who are exploring its commercial viability as a new generation herbicide.
Beyond agriculture, this compound has also shown promise in the pharmaceutical sector. Preclinical studies indicate that it may possess anti-inflammatory and anti-cancer properties. Researchers are currently investigating its mechanism of action and potential for use in targeted drug delivery systems. The acetonitrile group in the molecule is believed to play a critical role in its pharmacokinetic profile, making it an attractive candidate for further development.
The structural versatility of 6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile also makes it an ideal building block for synthesizing more complex molecules. Its ability to undergo various substitution reactions allows chemists to modify its structure according to specific requirements. This adaptability has led to its use in the development of advanced materials, including high-performance polymers and electronic materials.
In conclusion, 6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile, with its unique chemical properties and diverse applications, represents a significant advancement in organic chemistry. Its role as a versatile building block and its potential in agriculture and medicine underscore its importance in both academic research and industrial innovation. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in shaping future technologies and therapeutic solutions.
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